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Introduction
Bismuth, a heavy post-transition metal, has emerged as a compelling alternative to traditional

transition-metal catalysts in cross-coupling reactions. Its low cost, low toxicity, and unique

reactivity, often involving Bi(I)/Bi(III) or Bi(III)/Bi(V) redox cycles, offer novel synthetic pathways.

[1] These application notes provide an overview and detailed protocols for several key bismuth-

catalyzed cross-coupling reactions, highlighting their utility in modern organic synthesis and

drug discovery.

Bismuth-Catalyzed C(sp³)–N Cross-Coupling
Reaction
This method enables the formation of C(sp³)–N bonds by coupling redox-active alkyl

electrophiles with N-heterocycles. The reaction proceeds under mild conditions and is notable

for not requiring a photoredox catalyst, a chemical oxidant, or an external base.[2][3][4]

Mechanistic Overview
The reaction is initiated by a single-electron transfer (SET) from a low-valent bismuth(I)

complex to a redox-active electrophile (RAE) derived from an α-amino acid. This generates an

alkyl radical and a Bi(II) species. The subsequent steps involve the formation of an iminium ion

intermediate, which is then trapped by an N-nucleophile to afford the C-N coupled product.[4][5]
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Caption: Proposed mechanism for Bi(I)-catalyzed C(sp³)-N cross-coupling.
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Entry
Redox-Active
Electrophile (RAE)
Precursor

N-Nucleophile Yield (%)[4]

1
N-Boc-Alanine

derivative
Benzimidazole 95

2
N-Ts-Phenylalanine

derivative
1,2,4-Triazole 88

3
N-Boc-Valine

derivative
Purine 75

4
N-Ts-Isoleucine

derivative
4,5-Dichloroimidazole 92

5
N-Boc-Proline

derivative
Indazole 85

Experimental Protocol
General Procedure for Bismuth-Catalyzed C(sp³)–N Cross-Coupling:[4]

In a nitrogen-filled glovebox, to a 4 mL vial equipped with a magnetic stir bar, add the redox-

active electrophile (RAE) (1.0 equiv., typically 0.2 mmol), the N-nucleophile (3.0 equiv.), and

the bismuth(I) catalyst (10 mol%).

Add anhydrous N,N-dimethylacetamide (DMA) to achieve a concentration of 0.033 M.

Seal the vial and stir the reaction mixture at 25 °C for 2 hours.

Upon completion, the reaction mixture can be directly analyzed by ¹H NMR spectroscopy

using an internal standard (e.g., diphenylmethane) to determine the yield.

For isolation, the reaction mixture is concentrated under reduced pressure, and the residue

is purified by flash column chromatography on silica gel.

Bismuth-Photocatalyzed Heck-Type Coupling
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A novel Heck-type coupling strategy that utilizes a photoactive bismuth complex to couple aryl

and alkyl electrophiles with styrenes. This approach avoids the use of traditional transition

metals.[6]

Mechanistic Overview
The bismuth catalyst, upon photo-induced ligand-to-metal charge transfer (LMCT), generates a

Bi(II) species. This species is capable of halogen atom transfer (XAT) with an alkyl iodide to

form an alkyl radical. The radical then adds to the styrene, and subsequent steps involving the

bismuth catalyst lead to the final Heck-type product.[6]
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Caption: Simplified workflow for Bi-photocatalyzed Heck-type coupling.
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Quantitative Data
Entry

Alkyl/Aryl
Electrophile

Styrene Derivative Yield (%)[6]

1 1-Iodoadamantane Styrene 85

2 Iodocyclohexane 4-Methylstyrene 78

3 4-Iodoanisole 1,1-Diphenylethylene 92

4 1-Iodo-4-nitrobenzene Styrene 65

5 Ethyl α-bromoacetate 4-Chlorostyrene 72

Experimental Protocol
General Procedure for Bismuth-Photocatalyzed Heck-Type Coupling:[6]

In a nitrogen-filled glovebox, a 4 mL vial is charged with the bismuth catalyst (5 mol%), the

alkyl or aryl electrophile (1.0 equiv., 0.1 mmol), the styrene derivative (2.0 equiv.), and a

suitable base (e.g., K₂CO₃, 2.0 equiv.).

Anhydrous solvent (e.g., MeCN, 1.0 mL) is added, and the vial is sealed with a cap

containing a septum.

The vial is removed from the glovebox and placed in a reactor equipped with a blue LED

light source (e.g., 457 nm).

The reaction mixture is stirred and irradiated at room temperature for the specified time

(typically 12-24 hours).

After the reaction is complete, the mixture is filtered, the solvent is removed under reduced

pressure, and the residue is purified by flash column chromatography.

Bismuth-Catalyzed Oxidative Coupling of
Arylboronic Acids
This protocol describes a novel C(sp²)–O bond formation through the coupling of arylboronic

acids with triflate (OTf) and nonaflate (ONf) salts, leveraging a Bi(III)/Bi(V) redox cycle.[7][8][9]
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Mechanistic Overview
The catalytic cycle begins with the transmetalation of the aryl group from the boronic acid to the

Bi(III) catalyst. The resulting aryl-bismuth species undergoes oxidative addition with an oxidant,

forming a high-valent Bi(V) intermediate. Reductive elimination from this intermediate furnishes

the desired aryl triflate or nonaflate and regenerates the Bi(III) catalyst.[7][10]
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Caption: Proposed mechanism for Bi-catalyzed oxidative coupling of arylboronic acids.
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Quantitative Data
Entry Arylboronic Acid Coupling Partner Yield (%)[10]

1 Phenylboronic acid NaOTf 90

2

4-

Methylphenylboronic

acid

NaOTf 85

3

2,6-

Dimethylphenylboroni

c acid

NaOTf 95

4

4-

Methoxyphenylboronic

acid

KONf 88

5

4-

Chlorophenylboronic

acid

NaOTf 75

Experimental Protocol
General Procedure for Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids:[1][10]

To an oven-dried vial equipped with a magnetic stir bar is added the arylboronic acid (1.0

equiv., 0.3 mmol), the triflate or nonaflate salt (1.1 equiv.), the bismuth catalyst (10 mol%),

the oxidant (e.g., [Cl₂pyrF]BF₄, 1.1 equiv.), a base (e.g., Na₃PO₄, 2.0 equiv.), and 5 Å

molecular sieves (120 mg).

The vial is sealed and purged with nitrogen.

Anhydrous chloroform (CHCl₃) is added, and the reaction mixture is stirred at 60 °C for 16

hours.

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite,

and the filtrate is concentrated.
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The crude product is purified by flash column chromatography on silica gel. Yields can be

determined by ¹⁹F NMR spectroscopy using an internal standard.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104622?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

